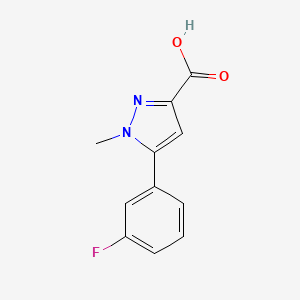

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a carboxylic acid group at position 3, a methyl group at the N1 position, and a 3-fluorophenyl substituent at position 5 of the pyrazole ring. The fluorine atom at the meta position of the phenyl ring may enhance metabolic stability and influence electronic properties, while the carboxylic acid group provides a handle for further functionalization or salt formation.

Properties

IUPAC Name |

5-(3-fluorophenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEDVPPMCZRUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Cyclization from Difluoroacetyl Precursors

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Formation of α-difluoroacetyl intermediate | Difluoroacetyl halide + α,β-unsaturated ester, low temperature | High purity intermediates |

| 2 | Cyclization with methylhydrazine | Methylhydrazine, KI or NaI catalyst, reflux | Formation of pyrazole core |

| 3 | Aromatic substitution | 3-fluorophenyl derivative introduced via nucleophilic substitution | Regioselective at desired position |

| 4 | Oxidation or carboxylation | Use of oxidants or CO₂ under pressure | Introduction of carboxylic acid group |

Method 2: Multi-Step Synthesis via Ester Intermediates

Based on patent CN105646355A, the process involves:

- Methylation of pyrazole derivatives using iodomethane and potassium carbonate

- Hydrolysis and acidification to form carboxylic acids

- Conversion of esters to acids via SOCl₂ chlorination

- Final functionalization with fluorinated groups using trifluoroacetic anhydride

Pyrazole ester → chlorination → acid chloride → reaction with ammonia → amino derivatives → fluorination → final acid

Method 3: Direct Fluorination Approach

In some cases, fluorination is achieved via electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide, applied to pre-formed pyrazole cores to selectively introduce fluorine at the 3-position of the phenyl ring.

Data Table Summarizing Key Methods

| Method | Starting Materials | Key Reactions | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Method 1 | α,β-unsaturated esters, difluoroacetyl halides | Condensation, cyclization | Low temp (-20°C to 0°C), reflux | High regioselectivity | Multi-step, requires purification |

| Method 2 | Pyrazole esters, methylation agents | Methylation, chlorination, hydrolysis | Room temp to reflux, SOCl₂ | Good yield, scalable | Uses toxic reagents |

| Method 3 | Pre-formed pyrazole core | Electrophilic fluorination | Electrophilic fluorinating agents, mild conditions | Direct fluorination | Less control over regioselectivity |

Research Findings and Observations

- Reaction Optimization: Low-temperature conditions (-20°C to 0°C) are critical for controlling regioselectivity and minimizing side reactions during fluorination and cyclization steps.

- Catalyst Selection: Potassium iodide (KI) and sodium iodide (NaI) are effective catalysts for facilitating cyclization and halogenation steps.

- Purification: Recrystallization from ethanol/water mixtures yields high-purity products, with reported purities exceeding 99% via HPLC analysis.

- Yield Data: Overall yields vary between 60-80% depending on the specific route and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid functional group. Its structural characteristics allow for interactions that are crucial in biological systems, making it a candidate for various applications.

Medicinal Chemistry

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic properties. Research has highlighted its role as an antimicrobial agent, showing effectiveness against various pathogens. For instance, derivatives of pyrazole compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential use in developing new antibiotics and antifungal treatments .

Antimalarial Activity

Recent studies have explored the antimalarial properties of pyrazole derivatives, including this compound. The synthesis of lanthanoid coordination complexes with pyrazole derivatives has shown promising results in inhibiting malaria parasites, suggesting that modifications to the pyrazole structure can enhance its biological efficacy .

Agricultural Applications

In agriculture, pyrazole compounds are being studied for their fungicidal properties. The ability of these compounds to inhibit fungal growth makes them suitable candidates for developing new agricultural fungicides. The structure-activity relationship studies indicate that modifications in the pyrazole ring can lead to enhanced antifungal activity against phytopathogenic fungi .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Natural Products Research reported on the synthesis and antimicrobial testing of various pyrazole derivatives, including this compound. The results showed that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria through agar well diffusion methods .

Case Study 2: Antimalarial Efficacy

In another research effort focusing on antimalarial activities, derivatives of pyrazole were evaluated using Peter’s method for in vivo studies. The findings suggested that specific modifications to the pyrazole structure could enhance its efficacy against malaria parasites, paving the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The carboxylic acid moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid with structurally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and available

Key Research Findings and Structural Insights

Chlorine vs. Fluorine: The 4-chlorophenyl variant () exhibits higher molecular weight and lipophilicity than the fluorinated analogs, which may influence pharmacokinetic properties .

Functional Group Modifications :

- Carboxylic Acid vs. Ester : The methoxycarbonyl derivative () serves as a prodrug candidate, whereas the free carboxylic acid group in the target compound enables salt formation for enhanced bioavailability .

- Heterocyclic Diversity : The 2-furyl-substituted compound () demonstrates how heteroaromatic rings alter electronic properties, impacting reactivity in cross-coupling reactions .

Crystallographic Data :

- A related trifluoromethyl-pyrazole () crystallizes in the space group P-1 with a temperature of 293 K, suggesting that bulky substituents (e.g., CF₃) influence packing efficiency .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., methyl, phenyl) are often synthesized via cyclocondensation or Suzuki-Miyaura coupling, while complex variants (e.g., cyclohepta[c]pyrazole) require multi-step protocols .

Biological Activity

5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (commonly referred to as "the compound") is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C11H9FN2O2

- Molecular Weight: 220.20 g/mol

- CAS Number: 1003521-46-7

- SMILES Notation: Cn1nc(cc1C(O)=O)-c2ccc(F)cc2

Pharmacological Activities

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives, including the compound, exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures showed IC50 values ranging from 193.93 µg/mL to 238.14 µg/mL against various cancer cell lines (A549, HT-29) . The presence of the fluorine atom in the 3-position enhances the compound's potency against tumor cells.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The IC50 values for related compounds ranged from 5.40 µM to 0.01 µM, indicating strong anti-inflammatory activity .

3. Antimicrobial Properties

The pyrazole scaffold is known for its antimicrobial activity. The compound's derivatives have shown effectiveness against various bacterial strains, contributing to its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR studies of pyrazole derivatives reveal that substituents on the phenyl ring significantly influence biological activity. The introduction of electron-withdrawing groups, such as fluorine, enhances potency by improving binding affinity to target proteins .

| Compound | Substituent | IC50 (µg/mL) | Activity |

|---|---|---|---|

| 12c | 4-Fluorophenyl | 56.45 | High Inhibition |

| 7f | None | 193.93 | Moderate Activity |

| 150a | Trifluoromethyl | 5.40 | Strong COX-2 Inhibitor |

Case Studies

Case Study 1: Anticancer Screening

A study conducted on various pyrazole derivatives, including the compound, demonstrated significant cytotoxicity against lung cancer cell lines (A549). The compound exhibited lower IC50 values than standard chemotherapeutics, indicating its potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Evaluation

Another investigation focused on the anti-inflammatory properties of the compound showed promising results in inhibiting COX enzymes, with a selectivity index indicating superior performance compared to traditional NSAIDs like diclofenac .

Q & A

Q. What are the key structural features of 5-(3-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and how do they influence its reactivity?

The compound’s reactivity is governed by its pyrazole core, 3-fluorophenyl substituent, and carboxylic acid group. The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilic substitution resistance, while the carboxylic acid enables hydrogen bonding and salt formation, critical for interactions in biological systems. Structural analogs, such as those in X-ray crystallography studies, show that substituent positioning (e.g., fluorophenyl vs. chlorophenyl) significantly affects molecular packing and solubility .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : Confirm regiochemistry of the pyrazole ring and fluorophenyl substitution (e.g., ¹H and ¹³C NMR shifts for methyl and carboxylic acid groups).

- FT-IR : Identify carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M-H]⁻ ions).

Crystallography (if crystals are obtainable) resolves absolute configuration, as demonstrated in structurally similar pyrazole derivatives .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to improve yield and purity?

- Stepwise Functionalization : Begin with pyrazole core synthesis via cyclocondensation of hydrazines with β-keto esters, followed by fluorophenyl group introduction via Suzuki-Miyaura coupling .

- Purification : Use reverse-phase HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate the carboxylic acid form.

- Yield Enhancement : Optimize reaction temperatures (e.g., 60-80°C for coupling steps) and catalyst systems (e.g., Pd(PPh₃)₄ for aryl halide reactivity) .

Q. What strategies address contradictory bioactivity data in different assay systems?

- Dose-Response Validation : Re-test the compound across multiple cell lines (e.g., prostate cancer PC-3 vs. LNCaP) to rule out cell-specific effects .

- Solubility Adjustments : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid solvent toxicity.

- Off-Target Screening : Employ kinase profiling or proteome arrays to identify unintended interactions, as seen in studies of mTOR inhibitors .

Q. Which in vitro assays are suitable for evaluating its biological activity?

- Anti-Proliferative Assays : MTT or ATP-based viability tests in cancer cell lines, with autophagy markers (LC3-II/I ratio) assessed via western blotting .

- Enzyme Inhibition : Fluorescence polarization assays for carbonic anhydrase or cyclooxygenase inhibition, leveraging structural similarities to known inhibitors .

- Binding Studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins like mTOR .

Q. How does the fluorophenyl substituent impact pharmacokinetic properties compared to chlorophenyl analogs?

The 3-fluorophenyl group improves metabolic stability by reducing oxidative dehalogenation compared to chlorophenyl analogs. However, it may decrease membrane permeability due to higher polarity. Computational modeling (e.g., LogP calculations) and in vitro Caco-2 permeability assays can validate this .

Data Analysis & Experimental Design

Q. How should researchers resolve discrepancies in crystallographic data versus computational docking results?

- Re-refinement : Re-analyze X-ray data with updated software (e.g., SHELXL) to correct for potential overfitting .

- Molecular Dynamics (MD) Simulations : Compare docking poses with 100-ns MD trajectories to assess binding mode stability .

- Mutagenesis Studies : Validate key residue interactions (e.g., hydrogen bonds with carboxylic acid) via site-directed mutagenesis .

Q. What controls are essential in stability studies under varying pH conditions?

- Buffer Systems : Use phosphate (pH 2-8) and carbonate (pH 9-12) buffers to cover physiological and extreme ranges.

- Degradation Markers : Monitor via HPLC for decarboxylation products or fluorophenyl ring oxidation .

- Temperature : Conduct accelerated stability testing at 40°C/75% RH to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.